8-(Dodecyloxy)quinoline-2-carboxylic acid
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Overview
Description
8-(Dodecyloxy)quinoline-2-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of a dodecyloxy group attached to the 8th position of the quinoline ring and a carboxylic acid group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Dodecyloxy)quinoline-2-carboxylic acid typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis.
Introduction of the Dodecyloxy Group: The dodecyloxy group can be introduced via an etherification reaction, where dodecanol reacts with a suitable quinoline derivative in the presence of a strong base.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes and the use of microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 8-(Dodecyloxy)quinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
8-(Dodecyloxy)quinoline-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(Dodecyloxy)quinoline-2-carboxylic acid involves its interaction with various molecular targets:
Metal Chelation: The compound can chelate metal ions, which is crucial for its antimicrobial and anticancer activities.
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby affecting their catalytic activity.
Pathways Involved: The compound may interfere with metal-dependent biological pathways and disrupt cellular processes by inhibiting key enzymes.
Comparison with Similar Compounds
8-Hydroxyquinoline-2-carboxylic acid: Known for its metal chelation properties and biological activities.
Quinolobactin: A siderophore with strong metal-binding capabilities.
Xanthurenic acid: Involved in the metabolism of tryptophan and has biological significance.
Uniqueness: 8-(Dodecyloxy)quinoline-2-carboxylic acid is unique due to the presence of the dodecyloxy group, which imparts distinct physicochemical properties and enhances its lipophilicity.
Properties
CAS No. |
93499-51-5 |
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Molecular Formula |
C22H31NO3 |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
8-dodecoxyquinoline-2-carboxylic acid |
InChI |
InChI=1S/C22H31NO3/c1-2-3-4-5-6-7-8-9-10-11-17-26-20-14-12-13-18-15-16-19(22(24)25)23-21(18)20/h12-16H,2-11,17H2,1H3,(H,24,25) |
InChI Key |
QOEDPWZIYUSWLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=CC2=C1N=C(C=C2)C(=O)O |
Origin of Product |
United States |
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